Udenafil-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)/i2D3,6D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFNEFQTYQPVOC-SHIXOTCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)NCCC2CCCN2C)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858551 | |

| Record name | 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(~2~H_7_)propyloxy]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175992-76-3 | |

| Record name | 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(~2~H_7_)propyloxy]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Udenafil-d7: Chemical Structure, Analysis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Udenafil-d7, the deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Udenafil. This document details its chemical structure, properties, and its critical role in pharmacokinetic studies. It also outlines the mechanistic pathway of Udenafil and provides a detailed experimental protocol for its use as an internal standard in bioanalytical methods.

Chemical Structure and Physicochemical Properties

This compound is a stable-labeled isotope of Udenafil, where seven hydrogen atoms on the propoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Udenafil in biological matrices, as it is chemically identical to the parent drug but has a distinct molecular weight.

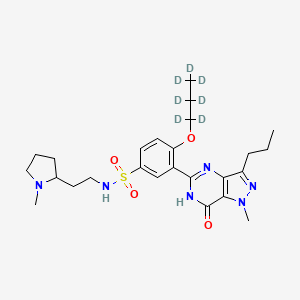

The chemical structure of this compound is presented below:

Synonyms: Udenafil D7; 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(2H7)propyloxy]benzene-1-sulfonamide

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₉D₇N₆O₄S |

| Molecular Weight | 523.7 g/mol |

| CAS Number | 1175992-76-3 |

| Appearance | White to Off-White Solid |

Mechanism of Action: The NO/cGMP Signaling Pathway

Udenafil, and by extension this compound, exerts its pharmacological effect by selectively inhibiting phosphodiesterase type 5 (PDE5).[1][2] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.[1] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and an increased blood flow, resulting in an erection.[1]

PDE5 is the enzyme responsible for the degradation of cGMP, which terminates the erection.[1] By inhibiting PDE5, Udenafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.[1]

Caption: Udenafil's Mechanism of Action

Synthesis of this compound

A detailed, publicly available protocol for the synthesis of this compound is not readily found in the scientific literature, as it is a commercially available stable isotope-labeled compound often prepared through proprietary methods. However, the general principle for synthesizing such a compound involves the use of a deuterated starting material in the final steps of the synthesis of the parent molecule. In the case of this compound, this would likely involve the use of deuterated propanol (propan-1,1,2,2,3,3,3-d7-ol) to introduce the deuterated propoxy side chain onto the benzene sulfonamide core structure.

Experimental Protocol: Quantification of Udenafil in Human Plasma using this compound as an Internal Standard by LC-MS/MS

The following is a detailed protocol for the quantification of Udenafil in human plasma, utilizing this compound as an internal standard (IS). This method is based on established bioanalytical procedures for Udenafil and its metabolites.[3]

4.1. Materials and Reagents

-

Udenafil reference standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with EDTA as anticoagulant)

4.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Udenafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Udenafil stock solution with a 50:50 mixture of ACN and water to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of ACN and water to a final concentration of 50 ng/mL.

4.3. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the Udenafil working standard solutions to obtain calibration standards with a concentration range of 5.0–2,000.0 ng/mL.[3]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations.

4.4. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (50 ng/mL).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

4.5. Liquid Chromatography Conditions

-

LC System: Ultra-Performance Liquid Chromatography (UPLC) system

-

Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

4.6. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Udenafil: m/z 517.58 → 283.25[3]

-

This compound: m/z 524.62 → 283.25 (predicted)

-

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Specification |

| Calibration Curve Range | 5.0–2,000.0 ng/mL |

| Correlation Coefficient (R²) | >0.995 |

| Accuracy | Within 94.5% and 104.0% |

| Coefficient of Variation (CV) | <2.4% |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Udenafil in biological samples. Its chemical properties and distinct mass make it an excellent internal standard for LC-MS/MS based bioanalytical methods. Understanding the mechanism of action of Udenafil provides the rationale for its therapeutic use and the importance of accurate pharmacokinetic profiling, which is facilitated by the use of its deuterated analog. The provided experimental protocol offers a robust framework for researchers in the field of drug metabolism and pharmacokinetics.

References

Udenafil: A Comprehensive Technical Guide on its Mechanism of Action as a Phosphodiesterase Type 5 (PDE5) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1] Its mechanism of action is centered on the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway in the corpus cavernosum.[2][3] By competitively inhibiting the cGMP-hydrolyzing activity of PDE5, udenafil leads to elevated intracellular cGMP levels upon sexual stimulation, resulting in smooth muscle relaxation, increased blood flow to the penis, and consequently, a sustained erection. This technical guide provides an in-depth analysis of the molecular mechanism, pharmacokinetics, selectivity, and clinical efficacy of udenafil, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

The Nitric Oxide/cGMP Signaling Pathway and the Role of Udenafil

The physiological process of penile erection is a hemodynamic event mediated by the relaxation of the corpus cavernosum smooth muscle. This relaxation is primarily triggered by the NO/cGMP signaling cascade.[2][3]

Upon sexual stimulation, nerve endings and endothelial cells in the corpus cavernosum release nitric oxide (NO).[2] NO diffuses into the smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3]

cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels. This reduction in calcium concentration causes the relaxation of the smooth muscle of the corpus cavernosum and the penile arteries, allowing for increased blood inflow and the development of an erection.[3]

The erectile response is naturally modulated by the degradation of cGMP by phosphodiesterases (PDEs). In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for the hydrolysis of cGMP to its inactive form, 5'-GMP.[2]

Udenafil is a competitive inhibitor of PDE5. By binding to the catalytic site of the PDE5 enzyme, udenafil prevents the breakdown of cGMP.[3] This leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the pro-erectile signal initiated by sexual stimulation. It is crucial to note that udenafil does not induce erections directly; sexual stimulation is a prerequisite for its therapeutic effect.[3]

Quantitative Pharmacological Data

The efficacy and safety profile of a PDE5 inhibitor is largely defined by its potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

Udenafil demonstrates high potency for PDE5 with an IC50 value in the nanomolar range, comparable to that of sildenafil.[1][4] Its selectivity for PDE5 over other PDE isoenzymes is a key determinant of its side-effect profile.[1]

| PDE Isoenzyme | Udenafil IC50 (nM) | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) | Associated Physiological Function of Isoenzyme Inhibition |

| PDE5 | 8.25 ± 2.90 | 1 | Corpus cavernosum smooth muscle relaxation |

| PDE1 | ~1237.5 | ~150 | Vasodilation, flushing, tachycardia[1] |

| PDE2 | ~140.25 | ~17 | - |

| PDE3 | ~74.25 | ~9 | Cardiac contractility |

| PDE6 | ~82.5 | ~10 | Phototransduction in the retina |

| PDE11 | ~792 | ~96 | Function not fully established[1] |

| Data compiled from preclinical studies.[1][4] |

Pharmacokinetic Profile

Udenafil exhibits a pharmacokinetic profile characterized by rapid absorption and a moderately long half-life, offering a swift onset and a sustained duration of action.[5][6]

| Parameter | Value | Description |

| Tmax (Time to Peak Plasma Concentration) | 0.8 - 1.3 hours | Indicates rapid absorption after oral administration.[5][7] |

| T1/2 (Terminal Half-Life) | 9.9 - 12.1 hours | Longer than sildenafil and vardenafil, but shorter than tadalafil.[5][6] |

| Cmax (Peak Plasma Concentration) | Dose-dependent | Increases with higher doses. |

| AUC (Area Under the Curve) | Dose-dependent | Increases with higher doses. |

| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) | [3] |

| Data from clinical pharmacokinetic studies in healthy male subjects.[5][7][8] |

Clinical Efficacy in Erectile Dysfunction

Multiple randomized, double-blind, placebo-controlled clinical trials have substantiated the efficacy of udenafil in the treatment of erectile dysfunction of varying etiologies and severities.[5][9][10]

| Efficacy Endpoint | Placebo | Udenafil (100 mg) | Udenafil (200 mg) |

| Change in IIEF-EF Domain Score | +0.20 | +7.52 | +9.93 |

| Successful Penetration Rate (SEP2) | 53.4% | 88.8% | 92.4% |

| Successful Intercourse Rate (SEP3) | 15.4% | 70.1% | 75.7% |

| Positive Response to Global Assessment Question (GAQ) | 25.9% | 81.5% | 88.5% |

| Data from a 12-week, fixed-dose clinical trial.[5][9] |

| Efficacy in Once-Daily Dosing (24 weeks) | Placebo | Udenafil (50 mg) | Udenafil (75 mg) |

| Return to Normal EF (IIEF-EF > 26) | - | 39.1% | 47.0% |

| Data from a 24-week, once-daily dosing clinical trial.[11][12] |

Experimental Protocols

In Vitro PDE5 Enzyme Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) of udenafil against PDE5 and other PDE isoenzymes is a critical preclinical experiment. A common method is the fluorescence polarization (FP) assay.

Objective: To quantify the inhibitory potency of udenafil on PDE5 activity.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (cGMP-FAM) as the substrate

-

Phosphate-binding nanoparticles (Binding Agent)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

-

Udenafil (serially diluted)

-

96-well microplate

-

Fluorescence polarization plate reader

Methodology:

-

Reagent Preparation: Prepare serial dilutions of udenafil in the assay buffer. Prepare a solution of PDE5A1 enzyme and a solution of cGMP-FAM substrate in the assay buffer.

-

Enzyme Reaction: In a 96-well plate, add the PDE5A1 enzyme solution to wells containing the different concentrations of udenafil or vehicle control.

-

Initiation of Reaction: Add the cGMP-FAM substrate to all wells to start the enzymatic reaction. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Signal Detection: Stop the reaction and add the phosphate-binding nanoparticles. These nanoparticles bind to the phosphate group of the hydrolyzed cGMP (5'-GMP), causing a change in fluorescence polarization.

-

Data Acquisition: Read the fluorescence polarization on a plate reader. The FP signal is proportional to the amount of hydrolyzed cGMP.

-

Data Analysis: Calculate the percentage of inhibition for each udenafil concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the udenafil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Udenafil? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Udenafil: efficacy and tolerability in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The efficacy and safety of udenafil, a new selective phosphodiesterase type 5 inhibitor, in patients with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of once-daily administration of udenafil for 24 weeks on erectile dysfunction: results from a randomized multicenter placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Indispensable Role of Deuterium-Labeled Internal Standards in Quantitative Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the quest for analytical accuracy and precision is paramount. The inherent variability of biological matrices, coupled with the intricacies of sample preparation and instrument response, necessitates a robust strategy to ensure data integrity. This technical guide delves into the core rationale for the use of deuterium-labeled internal standards (D-IS), providing a comprehensive overview of their advantages, practical applications, and the experimental rigor required for their successful implementation.

The Fundamental Rationale: Mitigating Analytical Variability

The primary function of an internal standard (IS) in quantitative bioanalysis is to compensate for the variability inherent in the analytical workflow.[1] An ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[2] Deuterium-labeled standards, which are stable isotope-labeled (SIL) versions of the analyte, are widely considered the "gold standard" for internal standardization in LC-MS assays.[3][4]

The core principle lies in the physicochemical similarity between the analyte and its deuterated counterpart. By introducing a known and constant concentration of the D-IS to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the D-IS's response is used for quantification.[5] This ratiometric approach effectively normalizes for variations that can occur at multiple stages of the analysis.

Combating the Matrix Effect

The "matrix effect" is a notorious challenge in LC-MS, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6][7] Because a D-IS is chemically identical to the analyte, it experiences the same ionization suppression or enhancement.[7] Consequently, the ratio of the analyte to the D-IS remains constant, providing a more accurate measurement of the analyte's concentration.[8]

Correcting for Sample Preparation Inconsistencies

The journey of a sample from collection to injection into the LC-MS system involves multiple steps, including extraction, evaporation, and reconstitution. Each step is a potential source of analyte loss. A D-IS, being structurally and chemically akin to the analyte, will exhibit nearly identical recovery throughout the sample preparation process. Any loss of the analyte during these steps will be mirrored by a proportional loss of the D-IS, thus preserving the accuracy of the final concentration determination.[1]

Normalizing for Instrumental Variability

Instrumental factors such as fluctuations in injection volume and variations in mass spectrometer performance can introduce variability in the analytical results.[9] The D-IS co-elutes with the analyte, meaning it enters the mass spectrometer at the same time and experiences the same instrumental conditions. This co-elution ensures that any instrumental drift or variation affects both the analyte and the D-IS equally, thereby maintaining a consistent response ratio.[1][10]

Quantitative Data: The Evidence for Superior Performance

The theoretical advantages of deuterium-labeled internal standards are substantiated by empirical data from numerous studies. The following tables summarize quantitative data from comparative studies, highlighting the improved accuracy and precision achieved with D-IS compared to analog internal standards (compounds that are structurally similar but not isotopically labeled).

Table 1: Comparison of Assay Performance with Analog vs. Deuterium-Labeled Internal Standard for Kahalalide F [11]

| Parameter | Analog Internal Standard | Deuterium-Labeled Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation of Bias (%) | 8.6 | 7.6 |

| Number of Samples (n) | 284 | 340 |

| Significance of Variance (Levene's Test) | - | p = 0.02 (Significantly Lower) |

This data demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation and significantly lower variance) when using a deuterium-labeled internal standard.[11]

Table 2: Comparison of Inter-patient Assay Imprecision for Sirolimus [12][13]

| Internal Standard Type | Coefficient of Variation (CV) Range (%) |

| Analog Internal Standard (Desmethoxyrapamycin) | 7.6 - 9.7 |

| Deuterium-Labeled Internal Standard (Sirolimus-d3) | 2.7 - 5.7 |

This table clearly shows a reduction in the coefficient of variation, indicating higher precision in patient sample analysis when a deuterium-labeled internal standard is employed.[12][13]

Table 3: Impact of Internal Standard on the Accuracy of Imidacloprid Quantification in Various Matrices [3]

| Matrix | Accuracy without IS (% Difference from True Value) | Accuracy with Deuterium-Labeled IS (% Difference from True Value) |

| Cannabis Oil | > 60% | < 25% |

| Gummy Bear | > 60% | < 25% |

| Cannabis Flower | > 60% | < 25% |

| Topical Cream | > 60% | < 25% |

This data illustrates the critical role of a deuterium-labeled internal standard in mitigating severe matrix effects across different complex sample types, leading to a dramatic improvement in accuracy.[3]

Experimental Protocols: A Framework for Robust Bioanalysis

The successful implementation of deuterium-labeled internal standards requires a meticulously validated bioanalytical method. The following provides a generalized framework for key experimental protocols, based on regulatory guidelines from the FDA and EMA.[14][15][16]

Bioanalytical Method Validation

A comprehensive validation should be performed to ensure the reliability of the analytical method. The key parameters to be evaluated are:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and D-IS.

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on different days.

-

Calibration Curve: The relationship between the instrument response (analyte/D-IS ratio) and the known concentrations of the analyte. A calibration curve should be prepared in the same biological matrix as the study samples.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures.

-

Matrix Effect: Assessed to ensure that the matrix does not affect the quantification of the analyte. This is typically evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution.

-

Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Sample Preparation Protocol: A General Workflow

The following is a generalized sample preparation protocol for the quantification of a small molecule drug in plasma using a deuterium-labeled internal standard.

-

Sample Thawing: Thaw plasma samples and calibration standards/QC samples at room temperature.

-

Aliquoting: Aliquot a specific volume (e.g., 100 µL) of each sample, standard, and QC into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the deuterium-labeled internal standard working solution to each tube (except for blank samples).

-

Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or a mixture of zinc sulfate and an organic solvent) to each tube. Vortex mix thoroughly to ensure complete precipitation of proteins.

-

Centrifugation: Centrifuge the tubes at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase or a suitable solvent.

-

LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system for analysis.

Visualizing the Rationale and Workflow

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows discussed in this guide.

Caption: Logical flow demonstrating how D-IS addresses analytical challenges.

Caption: Step-by-step bioanalytical workflow incorporating a D-IS.

Potential Pitfalls and Considerations

While deuterium-labeled internal standards are incredibly powerful tools, it is crucial to be aware of potential challenges:

-

Isotopic Purity: The D-IS should have high isotopic purity to prevent any contribution of the unlabeled analyte from the D-IS stock solution, which could lead to an overestimation of the analyte concentration.

-

Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times between the analyte and the D-IS. This can be problematic if the separation is significant, as the analyte and D-IS may experience different matrix effects.[10] In such cases, using internal standards labeled with other stable isotopes like 13C or 15N might be a better alternative.

-

Stability of the Label: The deuterium label should be placed on a chemically stable position within the molecule to avoid exchange with protons from the solvent or matrix.

Conclusion

The use of deuterium-labeled internal standards is a cornerstone of modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process provides an unparalleled level of correction for matrix effects, sample preparation variability, and instrumental fluctuations. The result is a significant enhancement in the accuracy, precision, and overall reliability of the data generated. While not without their own set of considerations, the empirical evidence overwhelmingly supports the rationale for their use. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterium-labeled internal standards are essential for generating high-quality bioanalytical data that can withstand the scrutiny of regulatory bodies and drive informed decision-making in the advancement of new therapeutics.

References

- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 2. lcms.cz [lcms.cz]

- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. bioanalytical method validation: Topics by Science.gov [science.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 12. ema.europa.eu [ema.europa.eu]

- 13. texilajournal.com [texilajournal.com]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. database.ich.org [database.ich.org]

- 16. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Udenafil-d7 Reference Standards for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Udenafil-d7 reference standards, their applications in experimental settings, and the underlying biochemical pathways. This compound, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor Udenafil, serves as a critical internal standard for bioanalytical and pharmacokinetic studies.[1][2][3] Its use ensures accurate quantification of Udenafil in complex biological matrices.

Commercial Suppliers and Product Specifications

A number of reputable suppliers offer this compound reference standards. While specific quantitative data such as lot-specific purity and isotopic enrichment are detailed in the Certificate of Analysis (CoA) provided with purchase, the following table summarizes key information gathered from various suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| MedChemExpress | HY-18253S | 1175992-76-3 | C₂₅H₂₉D₇N₆O₄S | 523.70 | Not specified on website; CoA required |

| BOC Sciences | BLP-012643 | 1175992-76-3 | C₂₅H₂₉D₇N₆O₄S | 523.7 | 95% by HPLC; 98% atom D |

| Axios Research | AR-U01002 | 1175992-76-3 | C₂₅H₂₉D₇N₆O₄S | 523.71 | CoA provided with product |

| LGC Standards | 1175992-76-3 | C₂₅H₂₉D₇N₆O₄S | 523.296 | CoA provided with product |

Udenafil's Mechanism of Action: The cGMP Signaling Pathway

Udenafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5).[2] In the context of erectile dysfunction, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Udenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.

Experimental Protocols: Bioanalytical Method for Udenafil in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of Udenafil in human plasma using this compound as an internal standard, based on methodologies described in the scientific literature.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add a specified amount of this compound solution (internal standard).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: A validated high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in an isocratic or gradient elution. A typical starting point is a 75:25 (v/v) ratio of acetonitrile to acidified water.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Udenafil: m/z 517.2 → 283.1

-

This compound: m/z 524.2 → 283.1

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Udenafil. Its commercial availability from multiple suppliers provides a reliable source for this critical reference standard. The well-understood mechanism of action and established bioanalytical methods facilitate its integration into research and development workflows, ensuring the generation of high-quality, reproducible data in pharmacokinetic and other quantitative studies. It is recommended to always obtain the supplier's Certificate of Analysis for detailed, lot-specific information on the reference standard.

References

In-Depth Technical Guide: Pharmacokinetic Profile of Unlabeled Udenafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of unlabeled udenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is compiled from various clinical and preclinical studies to support research, development, and scientific understanding of this compound.

Absorption

Udenafil is rapidly absorbed following oral administration.[1] The time to reach maximum plasma concentration (Tmax) is typically observed between 0.8 and 1.5 hours.[1][2] The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of udenafil increase in a dose-dependent manner. However, studies have shown that these increases are supraproportional, suggesting that the elimination process may be saturable.[1]

The presence of food can affect the rate of absorption. A high-fat meal can delay the Tmax, although the overall bioavailability is not significantly affected.[3] A low-fat meal may also delay Tmax and has been observed to reduce Cmax by approximately 21%, but it does not significantly alter the overall bioavailability.[3]

Table 1: Single-Dose Pharmacokinetic Parameters of Udenafil in Healthy Male Volunteers

| Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC∞ (ng·h/mL) | t½ (h) |

| 25 | 0.8 ± 0.3 | 43.1 ± 14.7 | 221.7 ± 53.8 | 7.3 ± 1.5 |

| 50 | 1.3 ± 0.5 | 114.1 ± 28.2 | 722.9 ± 167.9 | 9.9 ± 1.8 |

| 100 | 1.0 ± 0.0 | 302.2 ± 88.5 | 2070.1 ± 292.0 | 11.2 ± 1.6 |

| 200 | 1.0 ± 0.4 | 823.3 ± 185.2 | 5863.6 ± 1239.2 | 12.1 ± 2.4 |

| 300 | 1.0 ± 0.4 | 1001.3 ± 276.9 | 8027.9 ± 2404.1 | 11.5 ± 2.6 |

| Data presented as mean ± standard deviation. Tmax is presented as median ± standard deviation where applicable.[1] |

Table 2: Multiple-Dose (Once Daily for 7 Days) Pharmacokinetic Parameters of Udenafil in Healthy Male Volunteers

| Dose (mg) | Tmax (h) (Day 7) | Cmax,ss (ng/mL) | AUCτ,ss (ng·h/mL) | t½ (h) (Day 7) |

| 100 | 1.0 ± 0.4 | 344.8 ± 76.5 | 2603.2 ± 603.6 | 12.3 ± 2.1 |

| 200 | 1.3 ± 0.5 | 866.7 ± 204.6 | 7338.9 ± 1904.7 | 13.5 ± 2.8 |

| Cmax,ss: Maximum plasma concentration at steady state; AUCτ,ss: Area under the plasma concentration-time curve during a dosing interval at steady state.[1] |

Distribution

Udenafil is highly bound to plasma proteins, with a binding percentage of approximately 93.9%.[4] A population pharmacokinetic analysis has estimated the central volume of distribution for udenafil to be 44.1 L and the peripheral volume of distribution to be 588 L, indicating extensive tissue distribution.[4]

Metabolism

Udenafil is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme.[5] The major active metabolite is DA-8164, which is formed through N-dealkylation.[5] DA-8164 exhibits approximately half the in vitro potency for PDE5 inhibition as the parent compound.[5] Other minor metabolites, such as M1 (hydroxyl udenafil) and M2 (N-demethyl udenafil), have also been identified.[5]

Table 3: Pharmacokinetic Parameters of the Major Active Metabolite, DA-8164, After a Single Oral Dose of Udenafil (200 mg)

| Parameter | Value |

| Tmax (h) | 2.0 (median) |

| Cmax (ng/mL) | 136.1 ± 34.5 |

| AUCt (ng·h/mL) | 1658.7 ± 368.4 |

| t½ (h) | 10.8 ± 1.9 |

| Data presented as mean ± standard deviation, except for Tmax which is the median.[5] |

Excretion

The elimination of udenafil and its metabolites is predominantly through non-renal pathways.[4] Following oral administration, only a small percentage of the dose is excreted in the urine as unchanged udenafil and its metabolites.[4] While specific percentages from a human mass balance study are not publicly available, the low urinary recovery suggests that fecal excretion is the primary route of elimination.

Experimental Protocols

Pharmacokinetic Studies in Healthy Volunteers

Study Design: The pharmacokinetic profile of udenafil has been evaluated in single- and multiple-dose, randomized, placebo-controlled, double-blind, dose-escalation studies.[1] Participants were typically healthy male volunteers.

Dosing: In single-dose studies, subjects received a single oral dose of udenafil (e.g., 25, 50, 100, 200, or 300 mg) or placebo.[1] In multiple-dose studies, subjects received daily oral doses (e.g., 100 or 200 mg) for a specified period, often 7 days.[1]

Blood Sampling: Blood samples were collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 32, and 48 hours post-dose).[1] Plasma was separated by centrifugation and stored at -20°C or lower until analysis.

Urine Collection: In some studies, urine was collected over specified intervals to determine renal clearance.[1]

Analytical Methodology: UPLC-MS/MS for Quantification in Human Plasma

A common and highly sensitive method for the quantification of udenafil and its major metabolite, DA-8164, in human plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., sildenafil).

-

Precipitate plasma proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Udenafil: m/z 517.3 → 283.2

-

DA-8164: m/z 489.3 → 283.2

-

Sildenafil (IS): m/z 475.2 → 283.2

-

Workflow for UPLC-MS/MS Analysis

Caption: Workflow for the quantification of udenafil in human plasma using UPLC-MS/MS.

Signaling Pathway

Udenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting PDE5, udenafil prevents the degradation of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.

Udenafil's Mechanism of Action

References

- 1. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. Population pharmacokinetic analysis to recommend the optimal dose of udenafil in patients with mild and moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for Udenafil Quantification Using Udenafil-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Accurate quantification of Udenafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Udenafil-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.[3]

This document provides detailed application notes and protocols for the quantification of Udenafil in human plasma using this compound as an internal standard. The methodologies described are based on established principles of bioanalytical method validation as per regulatory guidelines.[4][5][6]

Mechanism of Action: Udenafil Signaling Pathway

Udenafil enhances erectile function by selectively inhibiting the PDE5 enzyme.[7][8] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[7] cGMP then acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow to the penis.[8] Udenafil's inhibition of PDE5 prevents the degradation of cGMP, thus prolonging its effect and facilitating a sustained erection.[8][9]

Caption: Udenafil's inhibition of PDE5 enhances the cGMP signaling pathway.

Experimental Protocols

This section outlines a detailed protocol for the quantification of Udenafil in human plasma using this compound as an internal standard by LC-MS/MS.

Materials and Reagents

-

Udenafil reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B over 2.5 min, hold for 1 min, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 500 °C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Udenafil | 517.2 | 283.1 | 150 | 35 |

| This compound | 524.2 | 283.1 | 150 | 35 |

Note: The product ion for this compound is predicted to be the same as for Udenafil as the deuterium labeling is on the propoxy chain, which is not part of the most stable fragmented ion.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards at room temperature.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Workflow for Udenafil quantification in plasma.

Method Validation Summary

The described analytical method should be validated according to regulatory guidelines (e.g., FDA).[4][5][6] The following tables summarize the expected performance characteristics of a validated assay.

Table 2: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| LLOQ Precision (%CV) | < 20% |

| LLOQ Accuracy (%) | 80 - 120% |

Table 3: Accuracy and Precision (Intra- and Inter-day)

| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low (3) | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Medium (100) | < 15% | 85 - 115% | < 15% | 85 - 115% |

| High (400) | < 15% | 85 - 115% | < 15% | 85 - 115% |

Table 4: Recovery and Matrix Effect

| QC Level (ng/mL) | Udenafil Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |

| Low (3) | > 85% | > 85% | 85 - 115% |

| High (400) | > 85% | > 85% | 85 - 115% |

Table 5: Stability

| Stability Condition | Duration | Result |

| Bench-top (Room Temperature) | 8 hours | Stable |

| Freeze-Thaw Cycles (from -80°C) | 3 cycles | Stable |

| Autosampler (4°C) | 24 hours | Stable |

| Long-term Storage (-80°C) | 3 months | Stable |

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Udenafil in human plasma. This methodology is well-suited for supporting clinical and non-clinical studies that require accurate determination of Udenafil concentrations. The detailed protocols and expected validation data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

- 1. Udenafil: efficacy and tolerability in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Udenafil for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Udenafil? [synapse.patsnap.com]

- 9. dovepress.com [dovepress.com]

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Udenafil in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the development and validation of a bioanalytical method for the quantification of Udenafil in human plasma. Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2][3] Accurate determination of Udenafil concentrations in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.[4][5] The protocol outlines procedures for sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection. Additionally, this note includes information on an alternative liquid-liquid extraction method and discusses the simultaneous analysis of Udenafil's active metabolite, DA-8164.

Introduction

Udenafil, chemically known as 3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-propoxybenzenesulfonamide, is a PDE5 inhibitor.[1] By selectively inhibiting PDE5, Udenafil enhances the effect of nitric oxide (NO) leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum, thereby facilitating penile erection.[1][2] The pharmacokinetic profile of Udenafil is characterized by a relatively rapid onset of action, with peak plasma concentrations (Tmax) reached between 0.8 to 1.5 hours, and a terminal half-life of 11 to 13 hours.[3][6] To support clinical and non-clinical studies, a robust and reliable bioanalytical method for the quantification of Udenafil in human plasma is essential. LC-MS/MS has become the method of choice for such applications due to its high sensitivity, specificity, and throughput.[4][7]

Physicochemical Properties of Udenafil

A thorough understanding of the physicochemical properties of Udenafil is fundamental for method development, particularly for optimizing sample extraction and chromatography.

| Property | Value | Source |

| Molecular Formula | C25H36N6O4S | [1] |

| Molecular Weight | 516.7 g/mol | [1] |

| Solubility | Insoluble in water; soluble in DMSO and Ethanol (with sonication).[8] Water solubility also reported as 0.0798 mg/mL.[2] | [2][8] |

| logP | 3.2 | [2] |

| pKa (Strongest Acidic) | 10.25 | [2] |

| pKa (Strongest Basic) | 8.44 | [2] |

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the quantification of Udenafil in human plasma.

Materials and Reagents

-

Udenafil reference standard

-

Sildenafil (Internal Standard, IS)

-

DA-8164 reference standard (optional, for metabolite analysis)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (≥98%)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm or equivalent).[5]

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Udenafil and Sildenafil (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Udenafil primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.

-

Internal Standard Working Solution: Dilute the Sildenafil primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for sample clean-up.[5][9]

-

Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

-

To 100 µL of blank human plasma, add a known amount of Udenafil working standard solution to prepare calibration standards. For QC and unknown samples, use 100 µL of the respective plasma sample.

-

Add 20 µL of the Sildenafil internal standard working solution (100 ng/mL) to all tubes except for the blank plasma.

-

Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

References

- 1. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Udenafil - Wikipedia [en.wikipedia.org]

- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Udenafil-d7 in Pharmacokinetic Studies of Udenafil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Udenafil-d7 as an internal standard in the pharmacokinetic analysis of Udenafil. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, offering high precision and accuracy by compensating for variability in sample preparation and instrument response.

Introduction

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for determining appropriate dosing regimens and assessing its safety and efficacy. Pharmacokinetic studies involve the measurement of drug concentrations in biological matrices, such as plasma, over time.

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound has nearly identical physicochemical properties to Udenafil, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise and accurate quantification.[3]

Rationale for Using this compound as an Internal Standard

The primary role of an internal standard in quantitative bioanalysis is to correct for the potential loss of the analyte during sample processing and to account for variations in instrument response.[3] An ideal internal standard should behave as similarly to the analyte as possible.

Logical Framework for Using a Stable Isotope-Labeled Internal Standard

Caption: Logical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol outlines a typical design for a single-dose pharmacokinetic study of Udenafil in healthy male volunteers.

Study Design: An open-label, single-dose, two-period crossover study is a common design. A washout period of at least 7 days should separate the treatment periods.

Subjects: Healthy male volunteers, typically between the ages of 20 and 45, with a body mass index within the normal range, are recruited. All participants should provide written informed consent before screening procedures.

Dosing and Sample Collection:

-

Following an overnight fast of at least 10 hours, subjects are administered a single oral dose of Udenafil (e.g., 100 mg or 200 mg).[1]

-

Blood samples are collected in EDTA-containing tubes at predose (0 hours) and at specified time points post-dose. A typical sampling schedule includes 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 32, and 48 hours after drug administration.[4][5]

-

Plasma is separated by centrifugation (e.g., 1,800 g for 8 minutes at 4°C) and stored at -70°C until analysis.[5]

Bioanalytical Method: Udenafil Quantification by UPLC-MS/MS

This protocol is for the quantitative analysis of Udenafil in human plasma using this compound as an internal standard.[4]

Materials and Reagents:

-

Udenafil reference standard

-

This compound internal standard[3]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation:

-

An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) detector equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A suitable reversed-phase column, such as an Acquity UPLC BEH C18 (e.g., 1.7 µm, 50.0 x 2.1 mm).[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., distilled water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).[4]

-

Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Udenafil: m/z 517.58 → 283.25[4]

-

This compound: The precursor ion will be approximately 7 mass units higher than Udenafil, and the product ion may be the same or different depending on the location of the deuterium labels. A common transition would be m/z 524.6 → 283.3 (hypothetical, based on common fragmentation).

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specified amount of this compound working solution (the internal standard).

-

Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL).

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

Calibration and Quality Control:

-

Prepare calibration standards by spiking blank plasma with known concentrations of Udenafil. A typical calibration curve range for Udenafil is 5.0–2,000.0 ng/mL.[4]

-

Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

Data Presentation

The following table summarizes typical pharmacokinetic parameters of Udenafil from a single-dose study in healthy volunteers.

| Pharmacokinetic Parameter | Udenafil (100 mg) | Udenafil (200 mg) |

| Cmax (ng/mL) | Mean ± SD | Mean ± SD |

| 399.5 ± 97.8 | 911.3 ± 210.1 | |

| Tmax (hr) | Median (Range) | Median (Range) |

| 1.0 (0.8 - 1.5) | 1.0 (0.8 - 1.5) | |

| AUC0-t (ng·hr/mL) | Mean ± SD | Mean ± SD |

| 2404.9 ± 576.2 | 6112.9 ± 1381.1 | |

| AUC0-∞ (ng·hr/mL) | Mean ± SD | Mean ± SD |

| 2496.0 ± 593.5 | 6323.8 ± 1424.8 | |

| t1/2 (hr) | Mean ± SD | Mean ± SD |

| 9.9 ± 1.6 | 12.1 ± 1.9 |

Data compiled from studies on the pharmacokinetics of Udenafil.[2][6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical pharmacokinetic study of Udenafil using this compound as an internal standard.

Caption: Workflow of a Udenafil pharmacokinetic study.

References

- 1. Population pharmacokinetic analysis to recommend the optimal dose of udenafil in patients with mild and moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dovepress.com [dovepress.com]

- 5. dovepress.com [dovepress.com]

- 6. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Udenafil Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of udenafil in human urine for quantitative analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] Accurate and reliable quantification of udenafil and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies, clinical monitoring, and forensic analysis. Sample preparation is a critical step to remove interfering substances from the urine matrix, concentrate the analyte, and ensure the accuracy and sensitivity of the analytical method. This document outlines and compares three widely used sample preparation techniques for the analysis of udenafil in urine.

Signaling Pathway of Udenafil

Udenafil exerts its therapeutic effect by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, udenafil prevents the breakdown of cGMP, leading to its accumulation and prolonged smooth muscle relaxation, thus enhancing the erectile response to sexual stimulation.

Caption: Signaling pathway of Udenafil in smooth muscle cells.

Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and the nature of the analytical method. Below are protocols for three common techniques.

Quantitative Data Summary

| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | > 92.0%[2] | > 85% (for similar compounds) | > 90% (for similar compounds) |

| Matrix Effect | Minimal reported[2] | Variable, can be significant | Generally low, cartridge dependent |

| Limit of Quantification (LOQ) | 1 ng/mL[2] | Dependent on concentration factor | Dependent on elution volume |

| Analysis Time per Sample | ~5-10 minutes | ~20-30 minutes | ~15-25 minutes |

| Solvent Consumption | Low | High | Moderate |

| Cost per Sample | Low | Moderate | High |

| Throughput | High | Low to Moderate | Moderate to High (with automation) |

Note: Data for LLE and SPE are based on typical performance for similar small molecules in urine and may vary for udenafil. Specific validation is recommended.

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the urine sample to precipitate proteins, which are then removed by centrifugation.

Experimental Workflow:

Caption: Protein Precipitation workflow for udenafil analysis in urine.

Detailed Protocol:

-

Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of acetonitrile to the sample.[2]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing salts and other polar interferences.

Experimental Workflow:

Caption: Liquid-Liquid Extraction workflow for udenafil analysis in urine.

Detailed Protocol:

-

Pipette 1 mL of urine sample into a 15 mL polypropylene tube.

-

Adjust the pH of the urine sample to approximately 9-10 with a suitable base (e.g., 1M NaOH).

-

Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane).

-

Vortex or mechanically shake the tube for 5 minutes to ensure efficient extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.

-

Vortex briefly and transfer to a vial for UPLC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides a more selective sample cleanup compared to LLE and PPT by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This technique can yield very clean extracts.

Experimental Workflow:

Caption: Solid-Phase Extraction workflow for udenafil analysis in urine.

Detailed Protocol:

-

Cartridge Selection: Choose a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) based on the physicochemical properties of udenafil.

-

Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1-2 mL of a buffer matching the pH of the prepared sample (e.g., phosphate buffer, pH 6-7).

-

Sample Loading: Dilute the urine sample (e.g., 1:1 with the equilibration buffer) and load it onto the conditioned cartridge at a slow flow rate.

-

Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., water or 5% methanol in water) to remove polar interferences.

-

Elution: Elute the retained udenafil with 1-2 mL of a strong solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of acid or base to facilitate elution).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following are typical UPLC-MS/MS parameters for the analysis of udenafil. Method optimization is recommended for specific instrumentation.

| Parameter | Setting |

| UPLC Column | Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of udenafil and its metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 517.2 → 283.2 (example, should be optimized) |

| Internal Standard | Sildenafil-d8 or other suitable analogue |

Conclusion

The choice of sample preparation technique for the analysis of udenafil in urine is a critical determinant of method performance. Protein precipitation offers a rapid and simple approach for high-throughput screening. Liquid-liquid extraction provides a more effective cleanup for removing salts and highly polar interferences. Solid-phase extraction offers the highest selectivity and can achieve the cleanest extracts, which is often necessary for achieving the lowest limits of detection. The selection of the most appropriate method should be based on the specific requirements of the study, balancing the need for sensitivity, selectivity, throughput, and cost. All methods should be properly validated to ensure they meet the required performance criteria for the intended application.

References

Quantitative Analysis of Udenafil in Biological Matrices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of udenafil in biological matrices, primarily focusing on plasma and urine. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are widely recognized for their sensitivity and specificity in bioanalysis.

Introduction to Udenafil Analysis

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Accurate and reliable quantitative analysis of udenafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and throughput.

Experimental Protocols

Several validated methods for the quantification of udenafil have been reported. The following sections detail two common approaches: Protein Precipitation and Liquid-Liquid Extraction for sample preparation, followed by UPLC-MS/MS analysis.

Protocol 1: Protein Precipitation Method for Udenafil in Human Plasma and Urine

This protocol is adapted from a rapid and sensitive UPLC-MS/MS method for the simultaneous determination of udenafil and its active metabolite, DA-8164.[1]

1. Materials and Reagents:

-

Udenafil reference standard

-

Internal Standard (IS) (e.g., Sildenafil)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, analytical grade

-

Human plasma and urine (blank)

2. Sample Preparation:

-

Pipette 100 µL of the biological sample (plasma or urine) into a microcentrifuge tube.

-

Add a working solution of the internal standard.

-

Add acetonitrile for protein precipitation.[1]

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

-

Chromatographic Column: Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm)[1]

-

Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (75:25, v/v)[1]

-

Flow Rate: 0.4 mL/min[1]

-

Injection Volume: 5 µL

-

Total Run Time: Approximately 1 minute[1]

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Protocol 2: Liquid-Liquid Extraction (LLE) Method for Udenafil in Rat Plasma

This protocol is based on a method developed for pharmacokinetic studies in rats.[2][3]

1. Materials and Reagents:

-

Udenafil reference standard

-

Internal Standard (IS)

-

Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane)

-

Rat plasma (blank)

2. Sample Preparation:

-

Pipette 100 µL of rat plasma into a microcentrifuge tube.[3]

-

Add a working solution of the internal standard.

-

Add the extraction solvent.

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Conditions:

-

Chromatographic Column: A suitable C18 column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: Typically between 0.2 and 0.5 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: ESI, Positive.

-

Detection Mode: MRM.

-

MRM Transitions: Specific to the analyte and internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance of various validated methods for udenafil analysis in biological matrices.

Table 1: Method Validation Parameters for Udenafil in Human Plasma and Urine (Protein Precipitation Method) [1]

| Parameter | Human Plasma | Human Urine |

| Linearity Range | 1 - 600 ng/mL | 1 - 600 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |

| Precision (CV%) | < 13.7% | < 13.7% |

| Accuracy | > 92.0% | > 92.0% |

Table 2: Method Validation Parameters for Udenafil in Rat Plasma (Liquid-Liquid Extraction Method) [2]

| Parameter | Rat Plasma |

| Linearity Range | 0.5 - 800 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Precision (CV%) | 0.5 - 7.4% |

| Accuracy | 91.5 - 101.7% |

| Recovery | 63.0 - 81.6% |

Table 3: HPLC-UV Method Validation for Udenafil in Human Plasma and Urine [4]

| Parameter | Human Plasma | Human Urine |

| Linearity Range | 5 - 1000 ng/mL | 10 - 1000 ng/mL |